2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid
Overview
Description
2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid is a complex organic compound that features a phenoxy group, an aminoethanol moiety, and an oxalic acid component
Preparation Methods
The synthesis of 2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form the corresponding phenoxyethanol. This intermediate is then reacted with ethylenediamine to yield the desired aminoethanol derivative. The final step involves the formation of the oxalic acid salt by reacting the aminoethanol with oxalic acid under controlled conditions .
Chemical Reactions Analysis
2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides
Scientific Research Applications
2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the aminoethanol moiety can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol include:
2-tert-Butyl-4-methylphenol: Shares the tert-butyl and phenolic structure but lacks the aminoethanol and oxalic acid components.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and a phenolic hydroxyl group but does not have the aminoethanol moiety.
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid: Features a similar phenoxy structure but includes a boronic acid group instead of the aminoethanol and oxalic acid components.
These comparisons highlight the unique combination of functional groups in 2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-12-11-13(15(2,3)4)5-6-14(12)18-10-8-16-7-9-17;3-1(4)2(5)6/h5-6,11,16-17H,7-10H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVSWYYUMMFYKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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